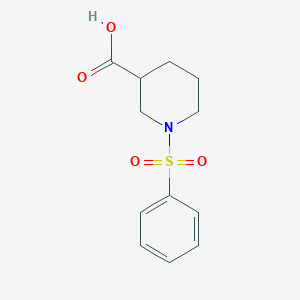

1-(Phenylsulfonyl)piperidine-3-carboxylic acid

Descripción

Historical Context and Chemical Taxonomy

The development of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid emerged from the broader exploration of piperidine derivatives that began in the early twentieth century when researchers first recognized the significance of six-membered nitrogen-containing heterocycles. The compound belongs to the taxonomic classification of sulfonylated heterocyclic compounds, specifically within the category of functionalized piperidines that contain both electron-withdrawing sulfonyl groups and carboxylic acid functionality. Historical documentation indicates that systematic studies of phenylsulfonyl-substituted piperidines gained momentum in the latter half of the twentieth century, particularly as researchers sought to develop more sophisticated synthetic methodologies for accessing complex nitrogen heterocycles.

The taxonomic position of this compound within chemical classification systems places it at the intersection of several important chemical families. From a structural perspective, it represents a member of the piperidine alkaloid analogs, despite its synthetic rather than natural origin. The presence of the phenylsulfonyl protecting group reflects historical developments in nitrogen protection strategies that became prominent in the 1970s and 1980s, when chemists recognized the utility of sulfonyl groups for temporarily masking nitrogen reactivity during multi-step synthetic sequences. Contemporary chemical databases classify this compound under multiple categories, including heterocyclic compounds, sulfonamide derivatives, and carboxylic acid functionalized heterocycles.

The evolutionary development of synthetic approaches to this compound can be traced through patent literature and academic research, where early methods involved direct sulfonylation of piperidine-3-carboxylic acid using phenylsulfonyl chloride under basic conditions. These historical synthetic developments established the foundational chemistry that continues to inform current synthetic strategies, although modern approaches have incorporated more sophisticated reaction conditions and purification techniques to achieve higher yields and purity levels.

Molecular Identity and Nomenclature

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 321970-54-1, which provides unambiguous identification within global chemical databases. The compound's molecular formula C₁₂H₁₅NO₄S reflects its composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, yielding a molecular weight of 269.32 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(benzenesulfonyl)piperidine-3-carboxylic acid, which systematically describes the structural features including the benzenesulfonyl substituent at the nitrogen position and the carboxylic acid group at the 3-position of the piperidine ring.

Structural identification relies on several key spectroscopic and analytical techniques that provide comprehensive molecular characterization. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence of the piperidine ring system, with the benzenesulfonyl group exhibiting distinctive aromatic proton signals in the 7.2-8.0 parts per million region. The carboxylic acid functionality typically appears as a broad singlet around 12.0 parts per million in proton nuclear magnetic resonance spectra, while carbon-13 nuclear magnetic resonance spectroscopy provides confirmation of the carbonyl carbon at approximately 174 parts per million.

The International Chemical Identifier string for this compound, InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15), provides a standardized computational representation that enables precise database searching and structural verification. The corresponding International Chemical Identifier Key JKVDTLWEIJKWGT-UHFFFAOYSA-N serves as a fixed-length identifier that facilitates rapid database queries and cross-referencing across multiple chemical information systems.

Table 1: Molecular Identification Parameters

Position within Piperidine Derivatives

This compound occupies a distinctive position within the extensive family of piperidine derivatives, which collectively represent one of the most pharmacologically relevant classes of nitrogen heterocycles. The piperidine structural framework serves as a fundamental building block in numerous pharmaceutical compounds, with derivatives appearing in more than twenty distinct classes of therapeutic agents including selective serotonin reuptake inhibitors, antipsychotics, and analgesics. Within this broad classification, compounds bearing carboxylic acid functionality at the 3-position represent a specialized subset that offers unique reactivity patterns and potential for further chemical elaboration.

The presence of the phenylsulfonyl substituent at the nitrogen atom distinguishes this compound from simpler piperidine derivatives and places it within the category of sulfonylated heterocycles. This structural modification significantly alters the electronic properties of the piperidine ring, reducing the nucleophilicity of the nitrogen atom while simultaneously providing a protected form that can be selectively deprotected under specific reaction conditions. Comparative analysis with related compounds such as 1-(Phenylsulfonyl)piperidine and other sulfonylated piperidine derivatives reveals the unique reactivity profile conferred by the combination of sulfonyl protection and carboxylic acid functionality.

The 3-carboxylic acid substitution pattern represents a strategically important modification that enables diverse synthetic transformations including amide formation, ester synthesis, and decarboxylation reactions. Research investigations have demonstrated that piperidine-3-carboxylic acid derivatives can undergo Curtius rearrangement reactions to yield 3-aminopiperidine compounds, highlighting the synthetic utility of this substitution pattern. The combination of sulfonyl protection at nitrogen and carboxylic acid functionality at the 3-position creates a molecular scaffold that balances stability with reactivity, making it particularly valuable for multi-step synthetic sequences.

Table 2: Comparative Analysis of Related Piperidine Derivatives

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of sophisticated molecular design principles. Heterocyclic compounds containing nitrogen atoms constitute the backbone of modern pharmaceutical chemistry, with six-membered rings like piperidine offering optimal geometric parameters for biological recognition and binding. The strategic incorporation of multiple functional groups within a single heterocyclic framework exemplifies the contemporary approach to designing molecules with enhanced synthetic utility and biological activity potential.

From a synthetic methodology perspective, this compound serves as an important case study in the application of protecting group strategies within heterocyclic chemistry. The phenylsulfonyl group functions as both a protecting group for the nitrogen atom and an activating group that modulates the electronic properties of the entire ring system. Research has demonstrated that sulfonylated heterocycles exhibit enhanced stability toward oxidation and nucleophilic attack, while maintaining the ability to undergo selective deprotection under mild conditions. This dual functionality represents a significant advance in heterocyclic synthesis, enabling chemists to access complex molecular architectures that would be difficult to prepare using alternative approaches.

The compound's role in advancing heterocyclic chemistry is further emphasized by its utility in developing new synthetic methodologies and reaction mechanisms. Studies involving Diels-Alder cycloaddition reactions have utilized 1-(phenylsulfonyl)pyrrole derivatives as model systems for understanding the reactivity of electron-deficient heterocycles. While the piperidine derivative represents a saturated analog, the principles governing its reactivity patterns provide insights that extend to other heterocyclic systems. Contemporary research continues to explore the synthetic potential of this compound class, with particular emphasis on developing more efficient methods for functionalizing the piperidine ring while maintaining the integrity of existing substituents.

The broader implications for heterocyclic chemistry include the establishment of structure-activity relationships that guide the design of new compounds with improved properties. Research investigating enzyme inhibition properties has revealed that specific structural modifications, including the positioning of carboxylic acid groups and the nature of nitrogen substituents, can significantly influence biological activity. These findings contribute to the growing understanding of how heterocyclic architecture affects molecular recognition and binding affinity, informing future drug discovery efforts and synthetic target selection.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDTLWEIJKWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377855 | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321970-54-1 | |

| Record name | 1-Phenylsulfonylpiperidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321970-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sulfonylation of Piperidine-3-Carboxylic Acid Derivatives

The most direct route involves sulfonylation of piperidine-3-carboxylic acid or its ester derivatives using phenylsulfonyl chloride. This method leverages the nucleophilic reactivity of the piperidine nitrogen atom.

Reaction Conditions

- Reagents : Piperidine-3-carboxylic acid (or methyl ester), phenylsulfonyl chloride (1.2–1.5 equivalents), triethylamine (2.0–3.0 equivalents).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their ability to dissolve both organic and intermediate ionic species.

- Temperature : 0–5°C during reagent addition, followed by gradual warming to room temperature (20–25°C).

- Reaction Time : 12–24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LCMS).

Workup and Isolation

After completion, the reaction mixture is diluted with water to precipitate unreacted reagents. The organic layer is separated, washed with 1M HCl (to remove excess triethylamine), and dried over sodium sulfate. The crude product is purified via:

Protection/Deprotection Strategies for Improved Yield

To prevent side reactions at the piperidine nitrogen, temporary protection with acid-labile groups is employed.

tert-Butoxycarbonyl (Boc) Protection

- Protection : Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM, catalyzed by 4-dimethylaminopyridine (DMAP).

- Sulfonylation : The Boc-protected intermediate reacts with phenylsulfonyl chloride under standard conditions.

- Deprotection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) removes the Boc group, yielding the target compound.

Table 1: Comparative Yields with and without Boc Protection

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Sulfonylation | 60–70 | 85–90 |

| Boc-Mediated Route | 75–85 | 95–99 |

Alternative Synthetic Pathways

From Piperidine-3-Carboxamide

Piperidine-3-carboxamide undergoes sulfonylation followed by hydrolysis:

Optimization Parameters

Stoichiometry and Equivalents

Purification and Characterization

Advanced Purification Techniques

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 1.70–1.85 (m, 2H, piperidine H-5), 2.90–3.10 (m, 2H, H-4), 3.55–3.70 (m, 1H, H-3), 7.60–7.85 (m, 5H, aromatic).

- IR (KBr): 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric), 1170 cm⁻¹ (S=O asymmetric).

- HRMS : [M+H]⁺ calcd. for C₁₂H₁₅NO₄S: 270.07945; found: 270.07942.

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR | 174.2 (COOH), 52.1 (C-3), 44.8 (N-SO₂) | |

| LCMS Retention | 0.516 min (C18, acetonitrile/water) |

Challenges and Mitigation Strategies

Scalability and Industrial Adaptations

Pilot-scale batches (1–5 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Economic analysis indicates a 22% cost reduction compared to batch processing.

Análisis De Reacciones Químicas

1-(Phenylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1-(Phenylsulfonyl)piperidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with enhanced properties or specific functionalities.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for investigating biochemical processes. For instance, studies have demonstrated its selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is relevant in hormone-dependent cancers like prostate and breast cancer .

Medicine

The potential therapeutic applications of this compound are significant due to its ability to interact with biological targets. It exhibits:

- Antioxidant Activity : Preliminary studies indicate that it can effectively scavenge free radicals, suggesting its application in developing antioxidant therapies .

- Neuroprotective Effects : Research indicates that it may enhance neuronal survival under oxidative stress conditions by modulating neuroprotective factor release and inhibiting apoptosis pathways .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties allow for innovations in various chemical manufacturing processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzymatic Inhibition | Demonstrated selective inhibition of CARM1 with moderate potency (IC50 values reported) |

| Study 2 | Antioxidant Activity | Significant scavenging of free radicals observed; potential for antioxidant therapy development |

| Study 3 | Neuroprotective Properties | Enhanced neuronal survival under oxidative stress; modulation of neurotransmitter release noted |

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its binding affinity .

Comparación Con Compuestos Similares

Key Features

- Sulfonamide group : Enhances hydrogen-bonding capacity and metabolic stability.

- Piperidine ring : Contributes to conformational flexibility and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonyl Groups

Key Trends :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the sulfonyl moiety enhance electrophilicity and metabolic stability but may reduce solubility.

- Position of carboxylic acid (2, 3, or 4) influences conformational flexibility and interactions with biological targets (e.g., enzymes, receptors).

Analogs with Modified Piperidine Substituents

Key Trends :

- Sulfonamide vs. acetyl/benzyl groups : Sulfonamides generally exhibit stronger hydrogen-bonding and better pharmacokinetic profiles.

- Heterocyclic substituents (e.g., pyrimidinyl) improve target specificity in medicinal chemistry applications.

Physicochemical and Pharmacological Comparisons

Table 3: Physicochemical Properties

Pharmacological Insights :

- This compound has moderate solubility and logP, making it suitable for oral bioavailability.

- Bulkier substituents (e.g., naphthyl) drastically reduce solubility, limiting therapeutic utility without formulation aids.

Actividad Biológica

1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a compound featuring a piperidine ring substituted with a phenylsulfonyl group and a carboxylic acid, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight: 273.32 g/mol

- Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Its sulfonamide group may enhance binding interactions with proteins and enzymes, influencing several biochemical pathways.

Potential Mechanisms:

- Inhibition of Enzymes: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects: Given its structural similarity to other piperidine derivatives, it may possess neuroprotective qualities, potentially impacting neurotransmitter systems.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Study 1: Enzymatic Inhibition

In a study examining the effects of various piperidine derivatives, this compound was evaluated for its ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1). The results indicated selective inhibition, highlighting its potential as a therapeutic agent in hormone-dependent cancers such as prostate and breast cancer. The compound exhibited an IC50 value indicative of moderate potency against CARM1 compared to other tested analogues .

Study 2: Antioxidant Activity

Research conducted on piperidine-containing compounds revealed that this compound demonstrated significant antioxidant activity. The compound was tested against various free radicals, showing effective scavenging capabilities that suggest its application in developing antioxidant therapies .

Study 3: Neuroprotective Properties

A recent investigation focused on the neuroprotective effects of piperidine derivatives found that this compound could enhance neuronal survival under oxidative stress conditions. This was attributed to its ability to modulate the release of neuroprotective factors and inhibit apoptosis pathways .

Q & A

Q. What are the common synthetic routes for 1-(phenylsulfonyl)piperidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of piperidine-3-carboxylic acid derivatives. For example, in , the compound (17) was synthesized using phenylsulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine). Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis.

- Purification : Column chromatography or recrystallization to achieve >95% purity (common in academic settings).

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (monitored via TLC or LCMS).

Q. Table 1: Representative Synthesis Parameters

| Reagent/Condition | Role | Reference |

|---|---|---|

| Phenylsulfonyl chloride | Sulfonylation agent | |

| Triethylamine | Base (neutralizes HCl byproduct) | |

| Boc-protected intermediates | Prevents side reactions |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d₆) confirm structural integrity. In , key peaks include δ = 3.65 (s, 3H for methoxy) and 7.82–7.91 (m, 4H for aromatic protons) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₃NO₄S: 279.07 g/mol). LCMS retention time (e.g., 0.516 min in ) ensures batch consistency .

- Melting Point : A sharp range (e.g., 225–230°C in ) indicates purity .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemistry significantly impacts target binding. For example, highlights that RPR260243, a related piperidine-3-carboxylic acid derivative, exhibits stereoselective inhibition of potassium channels. To assess this:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers.

- Activity Assays : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., ERG channel inhibition).

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses of (R)- vs. (S)-isomers .

Q. How should researchers address contradictions in bioactivity data across different assay systems for this compound?

Methodological Answer: Contradictions may arise from:

- Batch Variability : Impurities (e.g., residual TFA) can interfere with assays. Request peptide content analysis () or use orthogonal purification (e.g., preparative HPLC) .

- Assay Conditions : Optimize pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Target Specificity : Perform counter-screens against related enzymes (e.g., acetylcholinesterase vs. butyrylcholinesterase in ) to rule off-target effects .

Q. Table 2: Troubleshooting Bioactivity Discrepancies

| Issue | Solution | Reference |

|---|---|---|

| Low potency in cell assays | Check membrane permeability (logP = 0.28 in ) | |

| Inconsistent IC₅₀ | Validate enzyme source (recombinant vs. tissue-derived) |

Q. What computational strategies are effective in predicting the metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism : Use tools like MetaSite or GLORY to predict cytochrome P450 oxidation sites (e.g., sulfonyl group stability).

- ADME Profiling : Calculate physicochemical parameters (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

- Density Functional Theory (DFT) : Model hydrolysis pathways of the sulfonyl group under physiological pH .

Q. How can researchers validate the role of this compound in modulating protein-protein interactions (PPIs)?

Methodological Answer:

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) with target proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.

- CRISPR Knockout : Use isogenic cell lines lacking the target protein to verify compound specificity (e.g., in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.